

# 6,8-Difluorochroman-4-one chemical properties and structure

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## Compound of Interest

Compound Name: 6,8-Difluorochroman-4-one

Cat. No.: B1585910

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An In-Depth Technical Guide to **6,8-Difluorochroman-4-one**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**6,8-Difluorochroman-4-one** is a fluorinated heterocyclic compound of significant interest to the scientific and pharmaceutical research communities. As a member of the chromanone family, it possesses a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.<sup>[1]</sup> The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold and intermediate in the design of novel therapeutic agents.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of **6,8-Difluorochroman-4-one**, covering its chemical structure, properties, a robust synthesis protocol with mechanistic insights, and its applications in the field of drug discovery.

## Core Chemical Identity and Physicochemical Properties

**6,8-Difluorochroman-4-one**, also known as 6,8-Difluoro-2,3-dihydro-4H-chromen-4-one, is characterized by a bicyclic system where a benzene ring is fused to a dihydropyran-4-one ring.<sup>[4]</sup> The fluorine atoms at positions 6 and 8 are strong electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the entire molecule.

## Data Presentation: Key Properties

Property	Value	Source(s)
CAS Number	259655-01-1	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	184.14 g/mol	<a href="#">[4]</a>
IUPAC Name	6,8-difluoro-2,3-dihydrochromen-4-one	<a href="#">[4]</a>
Synonyms	6,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one	<a href="#">[5]</a>
Topological Polar Surface Area (TPSA)	26.3 Å <sup>2</sup>	<a href="#">[4]</a>
LogP (calculated)	1.93	<a href="#">[4]</a>
Hydrogen Bond Acceptors	2	<a href="#">[4]</a>
Hydrogen Bond Donors	0	<a href="#">[4]</a>
Rotatable Bonds	0	<a href="#">[4]</a>

## Mandatory Visualization: Chemical Structure

Caption: Chemical structure of **6,8-Difluorochroman-4-one**.

## Synthesis and Mechanistic Rationale

The synthesis of substituted chroman-4-ones can be achieved through various established routes. A highly effective and common method involves an intramolecular cyclization reaction. [\[6\]](#) The proposed protocol below leverages this strategy, starting from commercially available 2,4-difluorophenol.

## Experimental Protocols: Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 2,4-Difluorophenol

- To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride ( $\text{AlCl}_3$ , 1.2 eq).
- Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
- Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(3,5-difluoro-2-hydroxyphenyl)-3-chloropropan-1-one.

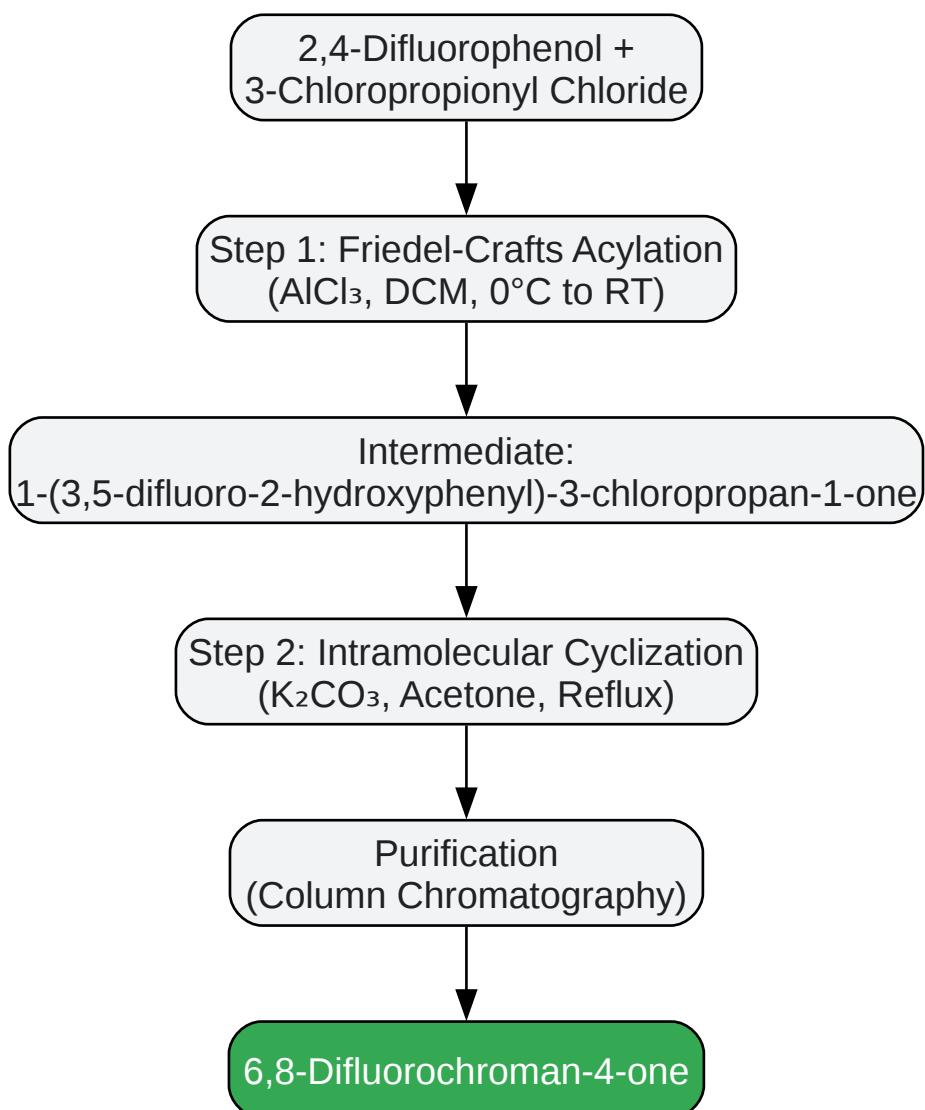
#### Step 2: Intramolecular Cyclization to **6,8-Difluorochroman-4-one**

- Dissolve the crude intermediate from Step 1 in a polar aprotic solvent like acetone or DMF.
- Add a mild base, such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq), to the solution.
- Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and stir for 8-12 hours. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the heterocyclic ring.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure **6,8-Difluorochroman-4-one**.

## Causality and Field-Proven Insights

- Choice of Catalyst: Aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. The reaction is directed ortho to the hydroxyl group due to its strong activating and directing effect.
- Intramolecular Cyclization: This step is an example of an intramolecular Williamson ether synthesis. The use of a mild base like  $K_2CO_3$  is crucial to deprotonate the phenol without promoting side reactions. The intramolecular nature of this reaction is entropically favored, leading to efficient ring closure.

## Mandatory Visualization: Synthesis Workflow



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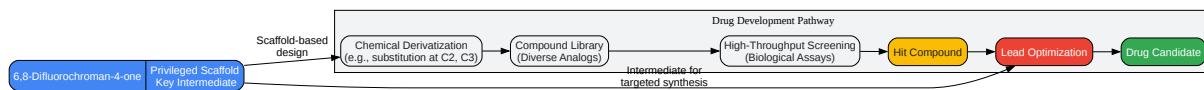
Caption: Synthetic workflow for **6,8-Difluorochroman-4-one**.

## Applications in Drug Discovery and Medicinal Chemistry

The chromanone scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular importance. The introduction of fluorine can enhance drug efficacy by improving metabolic stability, increasing binding affinity to target proteins, and modulating bioavailability.[3]

- **Scaffold for Bioactive Molecules:** Chromanones have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][7] **6,8-Difluorochroman-4-one** serves as an excellent starting point for the synthesis of compound libraries to screen for novel therapeutic agents. For instance, derivatives of chroman-4-one have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases.[8]
- **Key Pharmaceutical Intermediate:** This molecule is a valuable building block for constructing more complex pharmaceutical agents. Its structure is analogous to 5,7-difluorochroman-4-one, a known precursor to Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastric disorders.[2] This highlights the potential of **6,8-Difluorochroman-4-one** as a key intermediate for a new generation of drugs.

## Mandatory Visualization: Role in Drug Discovery



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Caption: Logical workflow of **6,8-Difluorochroman-4-one** in drug discovery.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **6,8-Difluorochroman-4-one**. While a specific safety data sheet (SDS) is not widely available, guidelines can be established based on structurally related fluorinated compounds.[9]

- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]
- Fire Safety: In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or chemical foam.[9] Hazardous combustion products may include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

## Conclusion

**6,8-Difluorochroman-4-one** is a highly valuable molecule for chemical and pharmaceutical research. Its combination of a privileged chromanone core with the strategic placement of fluorine atoms provides a unique set of properties that are advantageous for drug design. The robust synthetic accessibility and potential for diverse chemical modification underscore its importance as both a foundational scaffold and a key intermediate. For researchers and scientists in drug development, **6,8-Difluorochroman-4-one** represents a promising platform for the discovery and synthesis of next-generation therapeutic agents.

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